molecular formula C26H21F3N4O B607717 GP17 CAS No. 1415050-57-5

GP17

货号: B607717
CAS 编号: 1415050-57-5
分子量: 462.47
InChI 键: BYBFDHQBBWQPTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GP17 is a type II kinase inhibitor of the IRE1α endoribonuclease. It acts by targeting ATP-binding pocket of IRE1α.

常见问题

Basic Research Questions

Q. What experimental models are standard for studying GP17’s neuroprotective effects in ischemic stroke?

  • Methodological Answer : The MCAO/R (Middle Cerebral Artery Occlusion/Reperfusion) rat model is the primary in vivo system, evaluated via neurological deficit scores (Longa, Bederson), infarct volume quantification (TTC staining), and histopathological analysis of cortical/hippocampal regions. In vitro, SH-SY5Y neuronal cells subjected to OGD/R (Oxygen-Glucose Deprivation/Reperfusion) simulate ischemic injury, with outcomes measured via mitochondrial membrane potential (JC-1 probe), autophagic flux (LC3-II/Beclin-1 Western blot), and inflammatory markers (ELISA for IL-6, TNF-α) .

Q. What molecular pathways are central to this compound’s neuroprotective mechanism?

  • Methodological Answer : this compound activates mitochondrial autophagy through SIRT1-FOXO3A and Hif1α-BNIP3 pathways. Key targets include:

  • NAMPT (nicotinamide phosphoribosyltransferase), which regulates SIRT1 activity.
  • MnSOD (manganese superoxide dismutase) for oxidative stress mitigation.
  • LC3-B/p62 as autophagy markers. Pathway validation uses inhibitors (e.g., AGK-7 for SIRT1/2, 2-ME for Hif1α) and activators (rapamycin) to isolate mechanistic contributions .

Advanced Research Questions

Q. How do researchers address contradictions in this compound’s dual regulation of autophagy and apoptosis?

  • Methodological Answer : Dose-temporal profiling and pathway-specific inhibitors resolve contradictions. For example:

  • At 20 mg/kg , this compound enhances autophagic clearance of damaged mitochondria (via LC3-B/BNIP3 upregulation) while suppressing apoptosis (Bcl-2/Bax ratio modulation).
  • 3-MA (autophagy inhibitor) and caspase-3 assays differentiate apoptosis-autophagy crosstalk. Co-localization studies (GFP-LC3 + MitoTracker) confirm mitochondrial-specific autophagy .

Q. What advanced techniques quantify this compound’s impact on mitochondrial dynamics in live neurons?

  • Methodological Answer :

  • Real-time mitochondrial imaging : TMRM/JC-1 probes track membrane potential changes.
  • Seahorse XF Analyzer : Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess oxidative phosphorylation vs. glycolysis.
  • Super-resolution microscopy (STED) : Visualizes autophagosome-mitochondria interactions at ≤50 nm resolution.
  • Single-cell RNA-seq : Identifies this compound-induced transcriptional shifts in mitochondrial quality control genes (e.g., PINK1, Parkin) .

Q. How is this compound’s pharmacokinetic profile optimized for translational stroke research?

  • Methodological Answer :

  • Nanoformulations : Liposomal encapsulation improves blood-brain barrier penetration (confirmed via LC-MS/MS quantification in brain interstitial fluid).
  • Microdialysis + PET imaging : Tracks real-time biodistribution using [18F]-GP17 analogs .
  • Pharmacodynamic correlations : Time-lapsed MRI measures infarct volume reduction, paired with rotarod/beam-walking tests for functional recovery .

Q. Methodological Considerations for Experimental Design

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects?

  • Answer : Two-way ANOVA with Tukey’s post-hoc test compares multiple doses (e.g., 10 vs. 20 mg/kg) across timepoints. Power analysis ensures sample size adequacy (n ≥ 8/group for in vivo studies). Data normalization (e.g., infarct volume as % contralateral hemisphere) minimizes inter-subject variability .

Q. How are this compound’s off-target effects on non-neuronal cells controlled in co-culture systems?

  • Answer : Transwell assays separate neuronal (SH-SY5Y) and glial (astrocyte/microglia) cells. This compound’s specificity is validated via:

  • Cell-type-specific siRNA knockdown (e.g., SIRT1 in neurons vs. glia).
  • Conditioned medium experiments to isolate paracrine signaling effects .

Q. Data Interpretation and Reproducibility

Q. How do researchers ensure reproducibility in this compound’s in vivo neuroprotection studies?

  • Answer :

  • Blinded scoring : Neurological assessments (Longa/Bederson) are performed by two independent researchers.
  • Standardized ischemia induction : Laser Doppler flowmetry confirms consistent cerebral blood flow reduction (≥70%).
  • Batch-controlled this compound synthesis : HPLC purity ≥98% with certificate of analysis (CoA) for lot-to-lot consistency .

Q. What strategies mitigate variability in this compound-induced autophagic flux measurements?

  • Answer :

  • LysoTracker/GFP-LC3 dual labeling : Differentiates early vs. late autophagic stages.
  • Cycloheximide chase assays : Quantifies protein turnover rates (e.g., p62 degradation).
  • Normalization to housekeeping genes (e.g., GAPDH/β-actin) in Western blot analysis .

属性

CAS 编号

1415050-57-5

分子式

C26H21F3N4O

分子量

462.47

IUPAC 名称

N-[3-[2-(Cyclopropylamino)-6-quinazolinyl]-4-methylphenyl]-3-(trifluoromethyl)-benzamide

InChI

InChI=1S/C26H21F3N4O/c1-15-5-7-21(31-24(34)17-3-2-4-19(12-17)26(27,28)29)13-22(15)16-6-10-23-18(11-16)14-30-25(33-23)32-20-8-9-20/h2-7,10-14,20H,8-9H2,1H3,(H,31,34)(H,30,32,33)

InChI 键

BYBFDHQBBWQPTD-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C)C(C2=CC3=CN=C(NC4CC4)N=C3C=C2)=C1)C5=CC=CC(C(F)(F)F)=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GP17;  GP 17;  GP-17; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。